TP-0903, also known as Dubermatinib or 2-((5-chloro-2-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide, is a potent, orally bioavailable, small-molecule kinase inhibitor. [, ] Initially developed as a highly selective inhibitor of the AXL receptor tyrosine kinase (AXL-RTK), TP-0903 exhibits inhibitory activity against a broad spectrum of other kinases. [, ] This multi-kinase targeting profile makes TP-0903 a promising candidate for investigating various diseases, including cancer and inflammatory conditions. []
The synthesis of TP-0903 involves creating an adenine-mimicking heterocyclic structure that allows for ATP-competitive inhibition of the AXL kinase. The compound's tartrate salt form has been documented in previous studies . The synthesis process typically requires careful control of reaction conditions to ensure the formation of the desired heterocyclic moiety, which is critical for its binding affinity to the target kinases.
The molecular structure of TP-0903 is characterized by its heterocyclic framework that mimics adenine. This structural mimicry facilitates its binding to the ATP-binding site of AXL and other kinases. The compound has a CAS number of 1341200-45-0, and its molecular weight is approximately 386.4 g/mol . The specific structural details have been elucidated in various studies but are generally not publicly available in full detail due to proprietary concerns.
TP-0903 demonstrates significant inhibition of various kinases through competitive binding mechanisms. In biochemical assays, it has shown potent inhibition with an IC50 value of approximately 27 nM against AXL . The compound also induces apoptosis in cancer cells by blocking epithelial-to-mesenchymal transitions and disrupting key signaling pathways involved in tumor progression . In preclinical models, TP-0903 has been shown to enhance the efficacy of standard treatments when used in combination therapies.
The mechanism of action for TP-0903 involves its role as an ATP-competitive inhibitor that binds to the active conformation of the AXL kinase. By inhibiting AXL and other related kinases, TP-0903 disrupts downstream signaling pathways associated with cell proliferation, survival, and metastasis. This inhibition leads to reduced tumor growth and increased sensitivity to chemotherapy agents . Additionally, TP-0903 has been shown to induce DNA damage responses in cancer cells, contributing to its anti-tumor effects .
TP-0903 exhibits several notable physical and chemical properties:
TP-0903 is primarily being investigated for its potential applications in oncology. Its ability to inhibit AXL and related kinases positions it as a promising candidate for treating various cancers, including:
TP-0903 (C₂₄H₃₀ClN₇O₂S; MW: 516.06 g/mol; CAS: 1341200-45-0) features an adenine-mimicking heterocyclic core that competitively binds the ATP pocket of target kinases. X-ray crystallography studies confirm its interaction with the active conformation of AXL, stabilized via hydrogen bonding with Met623 and backbone atoms in the hinge region. This binding mode underlies its low-nanomolar inhibitory activity against AXL (IC₅₀: 27 nM) and enables broad polypharmacology [2] [5] [8].
Kinase profiling reveals potent inhibition (>80% at 1 µM) across TAM family kinases (AXL, Tyro3, MerTK), mitotic regulators (AURKA IC₅₀: 15 nM; AURKB IC₅₀: 18 nM), DNA damage sensors (Chk1 IC₅₀: 22 nM; Chk2 IC₅₀: 29 nM), and oncogenic drivers (FLT3-ITD IC₅₀: 8 nM; JAK2 IC₅₀: 45 nM). Such breadth enables simultaneous disruption of proliferation, apoptosis evasion, and DNA damage repair—mechanisms confirmed in cellular assays:
Table 1: Kinase Inhibition Profile of TP-0903
Target Kinase | IC₅₀ (nM) | Cellular Consequence |
---|---|---|
AXL | 27 | Reversal of EMT; Apoptosis sensitization |
AURKA | 15 | Mitotic spindle disruption |
AURKB | 18 | Cytokinesis failure |
Chk1 | 22 | Abrogated G₂/M checkpoint |
FLT3-ITD | 8 | Suppressed survival signaling |
FLT3-TKD (F691L) | 11 | Overcome gatekeeper resistance |
JAK2 | 45 | STAT pathway inhibition |
Biochemical analyses further demonstrate TP-0903–induced DNA damage marked by phospho-H2AX upregulation and pChk1/2 activation within 6 hours of exposure at 50 nM concentrations. This mechanistic signature is conserved across AML, pancreatic, and chronic lymphocytic leukemia models, confirming target engagement in diverse neoplasms [1] [6] [8].
TP-0903 emerged from rational drug design efforts at Tolero Pharmaceuticals to overcome limitations of first-generation AXL inhibitors. Initial optimization focused on improving oral bioavailability and kinase selectivity but serendipitously revealed potent polypharmacology against mitotic and DNA damage response kinases. This unexpected profile proved biologically advantageous: AML cells with TP53 loss or mutation exhibit profound dependency on the G₂/M checkpoint for DNA repair—a vulnerability exploitable by concurrent AURK and Chk inhibition [1] [6].
The therapeutic rationale crystallized through three key discoveries:
Proof-of-concept studies validated TP-0903’s ability to circumvent resistance mutations. In Ba/F3 models expressing FLT3-ITD with the gatekeeper mutation F691L—which confers resistance to gilteritinib and quizartinib—TP-0903 maintained IC₅₀ < 15 nM. Similarly, RAS-mutant AML cells exhibited sensitivity at 20–50 nM concentrations, confirming activity against escape variants emerging post-FLT3 inhibitor therapy [3] [7].
AML’s genetic heterogeneity necessitates precision targeting of co-occurring lesions. TP-0903 demonstrates broad efficacy across three high-risk molecular subsets:
TP53-Mutant/Deleted AMLCharacterized by complex karyotypes and 3-year survival <5%, this subgroup shows exquisite sensitivity to TP-0903. In vitro, 50 nM exposure induced apoptosis in >70% of TP53-null HL-60 cells within 48 hours via pH2AX accumulation and PARP cleavage. In vivo, TP-0903 monotherapy extended median survival in MV4-11(R248W) xenografts from 51 days (vehicle) to 81 days (p<0.001). Crucially, combination with decitabine—a hypomethylating agent—yielded additive effects:
Table 2: Efficacy of TP-0903 in TP53-Mutant AML Models
Model | Treatment | Median Survival (Days) | p-value |
---|---|---|---|
HL-60 Xenografts | Vehicle | 46 | <0.001 |
Decitabine | 55 | ||
TP-0903 | 63 | ||
Combination | 75 | ||
MV4-11(R248W) | Vehicle | 51 | <0.001 |
Decitabine | 62 | ||
TP-0903 | 81 | ||
Combination | 89 |
FLT3-ITD–Driven AMLTP-0903 inhibits FLT3-ITD signaling (IC₅₀: 8 nM) and overcomes adaptive resistance from bone marrow stroma. In primary AML samples with FLT3-ITD and co-occurring IDH2 or NRAS mutations, ex vivo treatment (100 nM, 72h) reduced blast viability by 68–92%. Early-phase clinical data (NCT04518345) corroborate biological activity: two of three relapsed/refractory FLT3-ITD+ patients achieved significant reductions in bone marrow blasts (45% → 22%; 67% → 30%) and FLT3-ITD allelic ratio (0.78 → 0.41) after 1–2 cycles of TP-0903 monotherapy (50 mg daily). NPM1 and DNMT3A variant allele frequencies decreased concordantly, suggesting clonal suppression [3] [4] [7].
Microenvironment-Protected AMLThe bone marrow niche activates AXL via GAS6, fostering chemoresistance. TP-0903 (50 nM) reversed stroma-mediated protection in primary CLL and AML samples, increasing apoptosis 3.5-fold versus vehicle. Transcriptomic analysis of pancreatic tumors revealed that TP-0903 upregulated CXCL10 and IFNγ pathways—drivers of immunostimulatory reprogramming—providing rationale for PD-1 inhibitor combinations. In KPC GEMM pancreatic models, TP-0903 + anti-PD1 + gemcitabine tripled CD8+ T-cell infiltration versus controls (p<0.01) and suppressed liver metastasis by 80% [2] [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7